2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclohexenyl group, and a triazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 1,2,4-triazole to form 4-(1,2,4-triazol-4-yl)benzoyl chloride.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced by reacting cyclohexene with ethyl bromide in the presence of a base to form 2-(cyclohexen-1-yl)ethyl bromide.
Coupling Reaction: The final step involves the coupling of 4-(1,2,4-triazol-4-yl)benzoyl chloride with 2-(cyclohexen-1-yl)ethyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, potentially influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: Similar structure but lacks the triazole ring.
Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane: Contains a dimethylsilane group instead of the benzamide core.
Uniqueness
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the chloro, cyclohexenyl, and triazolyl groups in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-16-10-14(22-11-20-21-12-22)6-7-15(16)17(23)19-9-8-13-4-2-1-3-5-13/h4,6-7,10-12H,1-3,5,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRLGGENPUPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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